molecular formula C14H11ClN2O5S B5438456 (E)-N-(3-chloro-2-hydroxy-5-nitrophenyl)-2-phenylethenesulfonamide

(E)-N-(3-chloro-2-hydroxy-5-nitrophenyl)-2-phenylethenesulfonamide

Cat. No.: B5438456
M. Wt: 354.8 g/mol
InChI Key: KBZRWERDGYCIEE-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(3-chloro-2-hydroxy-5-nitrophenyl)-2-phenylethenesulfonamide is a complex organic compound characterized by its unique structural features. This compound contains a chloro, hydroxy, and nitro group attached to a phenyl ring, which is further connected to a phenylethenesulfonamide moiety. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(3-chloro-2-hydroxy-5-nitrophenyl)-2-phenylethenesulfonamide typically involves multi-step organic reactions. One common method includes the nitration of a chlorophenol derivative, followed by sulfonamide formation through a reaction with phenylethenesulfonyl chloride. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and sulfonation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(3-chloro-2-hydroxy-5-nitrophenyl)-2-phenylethenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The chloro group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can replace the chloro group under basic conditions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(E)-N-(3-chloro-2-hydroxy-5-nitrophenyl)-2-phenylethenesulfonamide has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of (E)-N-(3-chloro-2-hydroxy-5-nitrophenyl)-2-phenylethenesulfonamide involves its interaction with specific molecular targets. The compound’s functional groups can form hydrogen bonds, electrostatic interactions, and covalent bonds with biological macromolecules, affecting their function. The nitro group, in particular, can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-hydroxy-5-[(E)-(3-nitrophenyl)diazenyl]benzoic acid
  • 7-amino-3-[(E)-(3-chloro-2-hydroxy-5-nitrophenyl)diazenyl]-4-hydroxy-2-naphthalenesulfonic acid

Uniqueness

(E)-N-(3-chloro-2-hydroxy-5-nitrophenyl)-2-phenylethenesulfonamide is unique due to its combination of chloro, hydroxy, and nitro groups on a phenyl ring, coupled with a phenylethenesulfonamide moiety

Properties

IUPAC Name

(E)-N-(3-chloro-2-hydroxy-5-nitrophenyl)-2-phenylethenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O5S/c15-12-8-11(17(19)20)9-13(14(12)18)16-23(21,22)7-6-10-4-2-1-3-5-10/h1-9,16,18H/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBZRWERDGYCIEE-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CS(=O)(=O)NC2=C(C(=CC(=C2)[N+](=O)[O-])Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=C(C(=CC(=C2)[N+](=O)[O-])Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.